Harmine

Descripción

This compound has been reported in Passiflora phoenicia, Symplocos setchuensis, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Alkaloid isolated from seeds of PEGANUM HARMALA; ZYGOPHYLLACEAE. It is identical to banisterine, or telepathine, from Banisteria caapi and is one of the active ingredients of hallucinogenic drinks made in the western Amazon region from related plants. It has no therapeutic use, but (as banisterine) was hailed as a cure for postencephalitic PARKINSON DISEASE in the 1920's.

Propiedades

IUPAC Name |

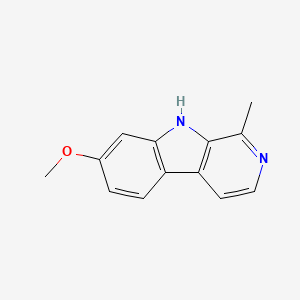

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNJHAXVSOCGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196066 | |

| Record name | Harmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

442-51-3 | |

| Record name | Harmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Harmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 - 265 °C | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the biosynthetic pathway of harmine in plants

An In-depth Technical Guide to the Biosynthetic Pathway of Harmine in Plants

Introduction

This compound (7-methoxy-1-methyl-β-carboline) is a potent and well-studied β-carboline alkaloid belonging to the harmala alkaloid group.[1] It is prominently found in plants such as Syrian rue (Peganum harmala) and the South American vine Banisteriopsis caapi, which is a key component in the psychoactive beverage ayahuasca.[1][2] this compound exhibits a wide range of pharmacological activities, including monoamine oxidase A (MAO-A) inhibition, antitumor properties, and potential neuroprotective effects, making it a subject of intense research in drug development.[1][2][3][4] Understanding its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of novel, pharmacologically active derivatives.

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and intermediates. It includes quantitative data on alkaloid distribution, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other β-carboline alkaloids, originates from the aromatic amino acid L-tryptophan.[1] The pathway involves a series of enzymatic reactions, including decarboxylation, condensation, methylation, and dehydrogenation. While the general framework is established, the precise sequence of some steps and the specific enzymes involved are still under investigation.

Step 1: Decarboxylation of L-Tryptophan

The pathway is initiated by the decarboxylation of L-tryptophan to produce tryptamine.[5] This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal phosphate (PLP)-dependent enzyme.[5][6] Tryptamine serves as the crucial indoleamine precursor for a vast array of plant alkaloids.[2]

Step 2: The Pictet-Spengler Condensation

The hallmark reaction in β-carboline biosynthesis is the Pictet-Spengler condensation. In this step, the amino group of tryptamine nucleophilically attacks an aldehyde or keto acid, leading to the formation of a new heterocyclic ring system. In the case of this compound, the precise carbonyl-containing reactant is a subject of discussion, with pyruvate being a frequently proposed candidate.[1] The condensation reaction forms a β-carboline carboxylic acid intermediate.

There is some debate in the scientific literature regarding the exact sequence of events. It is unclear if the decarboxylation of L-tryptophan to tryptamine is definitively the first step, or if the incorporation of the carbonyl compound precedes it.[1] However, feeding experiments support tryptamine's role as a key intermediate.[1]

Step 3: Subsequent Modifications - Methylation and Dehydrogenation

Following the formation of the core β-carboline structure, a series of tailoring reactions occur to yield this compound. These include:

-

N-methylation: An N-methyltransferase (NMT) enzyme catalyzes the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to one of the nitrogen atoms in the β-carboline ring.[7]

-

Dehydrogenation/Aromatization: The dihydro-β-carboline intermediate, harmaline, is oxidized to the fully aromatic β-carboline, this compound.[8] This dehydrogenation step is likely catalyzed by a cytochrome P450 monooxygenase (P450) or a related oxidase.[9]

-

O-methylation: The methoxy group at the C-7 position of this compound is installed by an O-methyltransferase (OMT). The timing of this step relative to others can vary in different biosynthetic pathways.

The immediate precursor to this compound is believed to be harmaline (3,4-dihydro-7-methoxy-1-methyl-β-carboline), which is then dehydrogenated.[8][10]

Caption: Fig. 1: Proposed biosynthetic pathway of this compound from L-tryptophan.

Quantitative Data

Quantitative analysis of harmala alkaloids in various plant tissues provides insight into the primary sites of synthesis and accumulation. Furthermore, kinetic data from related enzymes, even from non-plant systems, can offer valuable information for researchers.

Table 1: Distribution of this compound and Harmaline in Peganum harmala

This table summarizes the concentration of the two major harmala alkaloids in different parts of the Peganum harmala plant. Data indicates that seeds and roots are the primary sites of alkaloid accumulation.

| Plant Part | This compound Content (% dry weight) | Harmaline Content (% dry weight) | Reference |

| Seeds | 2.02% | 2.87% | [11] |

| Roots | 0.69% | Not reported | [11] |

| Stems | 0.017% | Not detected | [11] |

| Leaves | 0.0008% | 0.0006% | [11] |

Table 2: Kinetic Parameters for Human Cytochrome P450-Mediated O-demethylation of this compound

Note: This data pertains to the metabolism (breakdown) of this compound by human liver enzymes, not its biosynthesis in plants. However, it is included to provide context on the types of enzymes (CYP450s) that interact with this molecule and their kinetic properties, which can be relevant for drug development professionals.

| CYP Isozyme | Km (μM) | kcat (min-1) | Reference |

| CYP1A1 | 52.2 | 45.2 | [12] |

| CYP1A2 | 14.7 | 9.2 | [12] |

| CYP2C9 | 117 | 11.9 | [12] |

| CYP2C19 | 121 | 21.4 | [12] |

| CYP2D6 | 7.4 | 29.7 | [12] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Harmala Alkaloids by HPLC

This protocol describes a general workflow for extracting and quantifying this compound and related alkaloids from plant material.

Objective: To determine the concentration of this compound and harmaline in plant tissues.

Materials:

-

Dried plant material (e.g., P. harmala seeds)

-

Methanol

-

2% H2SO4

-

Ammonium hydroxide

-

Dichloromethane

-

Anhydrous sodium sulfate

-

HPLC system with UV or fluorescence detector

-

C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound and harmaline analytical standards

Procedure:

-

Extraction:

-

Grind 1 g of dried plant material to a fine powder.

-

Macerate the powder in 20 mL of methanol for 24 hours at room temperature.

-

Filter the extract and evaporate the methanol under reduced pressure.

-

Resuspend the residue in 10 mL of 2% H2SO4 and filter.

-

Basify the acidic solution to pH 9-10 with ammonium hydroxide.

-

Perform liquid-liquid extraction three times with 10 mL of dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in 1 mL of the mobile phase.

-

Prepare a standard curve using analytical standards of this compound and harmaline.

-

Inject 20 µL of the sample onto the HPLC system.

-

Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B).

-

Detection: UV detection at ~330 nm or fluorescence detection (Excitation: ~330 nm, Emission: ~430 nm).

-

Quantify the alkaloids in the sample by comparing peak areas to the standard curve.

-

Protocol 2: In Vitro Enzyme Assay for Tryptophan Decarboxylase (TDC)

This protocol outlines a method to measure the activity of TDC, the first committed enzyme in the pathway.

Objective: To detect and quantify the conversion of L-tryptophan to tryptamine.

Materials:

-

Plant protein extract (from a plant known to produce this compound)

-

L-tryptophan

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (pH 8.5)

-

Dithiothreitol (DTT)

-

Perchloric acid (for reaction termination)

-

HPLC system for tryptamine quantification

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.5)

-

1 mM DTT

-

0.1 mM PLP

-

2 mM L-tryptophan

-

50-100 µg of plant protein extract

-

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 20 µL of 2M perchloric acid.

-

Sample Preparation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet precipitated protein.

-

Quantification: Analyze the supernatant for tryptamine formation using a suitable method, such as reverse-phase HPLC with fluorescence detection. Compare the result against a control reaction lacking the protein extract or substrate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]

- 5. Tryptamine - Wikipedia [en.wikipedia.org]

- 6. Ibogaine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic pathways of the psychotropic-carboline alkaloids, harmaline and this compound, by liquid chromatography/mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 10. Harmaline - Wikipedia [en.wikipedia.org]

- 11. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contribution of individual cytochrome P450 isozymes to the O-demethylation of the psychotropic beta-carboline alkaloids harmaline and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Harmala Alkaloids: A Technical Guide

This document provides an in-depth technical overview of the core pharmacological properties of harmala alkaloids, intended for researchers, scientists, and professionals in drug development. It covers their mechanisms of action, quantitative pharmacological data, key signaling pathways, and common experimental methodologies.

Introduction to Harmala Alkaloids

Harmala alkaloids are a class of β-carboline compounds found predominantly in the seeds of Peganum harmala (Syrian Rue) and the vine Banisteriopsis caapi, a primary ingredient in the psychoactive Amazonian beverage, Ayahuasca.[1][2] The principal harmala alkaloids include harmine, harmaline, tetrahydrothis compound (THH), and harmalol.[2][3] These molecules have a long history of use in traditional medicine and rituals and are now the subject of extensive scientific research due to their diverse and potent pharmacological activities.[4] Their effects span the central nervous system, cancer cell lines, and inflammatory pathways, making them compelling candidates for drug discovery and development.[5][6]

Core Pharmacological Properties

Harmala alkaloids exhibit a wide spectrum of biological effects, primarily driven by their interaction with various enzymes and receptors.

2.1. Monoamine Oxidase Inhibition The most well-characterized action of harmala alkaloids is the reversible and competitive inhibition of monoamine oxidase A (MAO-A).[1][7] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[6] By inhibiting MAO-A, harmala alkaloids increase the synaptic availability of these neurotransmitters, which is believed to underpin their antidepressant and psychoactive effects.[6] this compound and harmaline are particularly potent MAO-A inhibitors, while their effect on MAO-B is negligible.[6] This selective, reversible inhibition makes them distinct from older, irreversible MAOIs, potentially offering a safer pharmacological profile.[8]

2.2. Neuropharmacological Effects Beyond MAO inhibition, these alkaloids interact with multiple components of the central nervous system.

-

Serotonergic System: Tetrahydrothis compound (THH) is unique among the group as it not only acts as a reversible inhibitor of MAO-A (RIMA) but also as a serotonin reuptake inhibitor (SRI).[9][10]

-

Dopaminergic System: Studies have shown that β-carboline alkaloids can facilitate dopaminergic transmission and interact with both D1 and D2 receptors.[4] Molecular docking studies predict strong binding interactions between this compound and dopamine D2 receptors.[11]

-

Other Receptors: Harmaline displays a high affinity for imidazoline I2 receptors.[8] Some β-carbolines also act as inverse agonists at the benzodiazepine site of GABA-A receptors.[4]

2.3. Antitumor Activity Harmala alkaloids have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[4][5] Their mechanisms of action are multifaceted and include:

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in human colorectal carcinoma (SW620) cells through the mitochondrial pathway by inhibiting the Akt and ERK signaling pathways.[12] Harmaline induces apoptosis in gastric cancer cells (SGC-7901) by up-regulating the Fas/FasL signaling pathway.[13]

-

Cell Cycle Arrest: this compound can alter the cell cycle distribution, leading to S and G2/M phase arrest in SW620 cells.[12] Similarly, harmaline induces G2/M cell cycle arrest in SGC-7901 cells.[13]

-

Inhibition of Angiogenesis: this compound is reported to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[14]

2.4. Anti-inflammatory Effects Recent studies have highlighted the anti-inflammatory potential of harmala alkaloids. This compound, harmaline, and harmane are potent inhibitors of myeloperoxidase (MPO), a key pro-inflammatory enzyme involved in the production of reactive oxygen species by neutrophils.[15][16] This inhibition of MPO may explain some of the traditional anti-inflammatory uses of Peganum harmala extracts.[15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various pharmacological studies.

Table 1: Enzyme Inhibition Data for Harmala Alkaloids

| Alkaloid/Extract | Target Enzyme | Inhibition Value (IC₅₀) | Assay/Model |

|---|---|---|---|

| Harmaline | Myeloperoxidase (MPO) | 0.08 µM | Taurine Chloramine Test[15] |

| This compound | Myeloperoxidase (MPO) | 0.26 µM | Taurine Chloramine Test[15] |

| Harmane | Myeloperoxidase (MPO) | 0.72 µM | Taurine Chloramine Test[15] |

| P. harmala Seed Extract | Monoamine Oxidase A (MAO-A) | 27 µg/L | Human MAO-A[6] |

| P. harmala Root Extract | Monoamine Oxidase A (MAO-A) | 159 µg/L | Human MAO-A |

| this compound | Colorectal Carcinoma (SW620) | 5.13 µg/mL | MTT Assay[12] |

Table 2: Receptor and Protein Binding Data

| Alkaloid | Target | Binding Value | Method |

|---|---|---|---|

| Harmaline | Imidazoline I₂ Receptor | Kᵢ = 22 nM | Radioligand Binding Assay[8] |

| This compound | Monoamine Oxidase A (MAO-A) | -7.503 kcal/mol (Binding Energy) | Molecular Docking |

| This compound | Monoamine Oxidase B (MAO-B) | -7.145 kcal/mol (Binding Energy) | Molecular Docking |

| This compound | Dopamine D2 Receptor | -5.366 kcal/mol (Binding Energy) | Molecular Docking |

| This compound | Serotonin 5-HT₂C Receptor | -6.199 kcal/mol (Binding Energy) | Molecular Docking |

| Harmaline | Human Hemoglobin (Hb) | Kₐ = 6.82 × 10⁵ M⁻¹ | Fluorescence Spectroscopy[17] |

Table 3: In Vivo and Cellular Activity Data

| Alkaloid | Effect | Value (IC₅₀) / Dose | Model System |

|---|---|---|---|

| Harmaline | Inhibition of K⁺-induced contraction | 4.6 x 10⁻⁵ M | Rabbit Aorta[18] |

| Harmaline | Inhibition of carbachol-induced contraction | 7.0 x 10⁻⁵ M | Guinea-pig Taenia[18] |

| Harmaline | Antitumor activity in vivo | 15 mg/kg/day | SGC-7901 Xenograft Model[13] |

| This compound | Hallucinogenic Effects | 4 mg/kg | Human[14] |

| Harmaline | Hallucinogenic Effects | 4 mg/kg | Human[14] |

Key Signaling Pathways and Relationships

Visualizations of the molecular interactions and experimental processes are provided below using the DOT language.

4.1. Modulation of Monoamine Neurotransmission Harmala alkaloids, particularly this compound and harmaline, increase synaptic concentrations of serotonin (5-HT) and dopamine (DA) primarily by inhibiting MAO-A. Tetrahydrothis compound also contributes by blocking the serotonin transporter (SERT).

4.2. This compound-Induced Apoptosis via Akt/ERK Inhibition this compound inhibits the phosphorylation of Akt and ERK, leading to the activation of pro-apoptotic proteins and subsequent cell death in cancer cells.[12]

4.3. Structural Relationships of Major Harmala Alkaloids The core harmala alkaloids are structurally related through different degrees of hydrogenation of the β-carboline ring system.

Detailed Methodologies

This section outlines common experimental protocols used in the study of harmala alkaloids.

5.1. General Experimental Workflow Research typically follows a workflow from plant material to in vivo analysis.

5.2. Alkaloid Extraction and Quantification

-

Protocol: Total alkaloids are typically extracted from dried, powdered plant material using a solvent like methanol. The crude extract is then subjected to acid-base partitioning to separate the alkaloid fraction. Individual alkaloids are isolated using chromatographic techniques.

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the concentration of this compound, harmaline, and other alkaloids in extracts.[15] A reversed-phase C18 column is commonly used with a mobile phase consisting of an acetonitrile and phosphate buffer gradient. Detection is performed using a UV or fluorescence detector.

5.3. Enzyme Inhibition Assays

-

Myeloperoxidase (MPO) Inhibition: The MPO inhibitory activity can be determined using a taurine chloramine assay.[15] In this protocol, MPO is incubated with the test compound (e.g., harmaline) before the addition of H₂O₂ and taurine. The formation of taurine chloramine is quantified by its reaction with 5-thio-2-nitrobenzoic acid (TNB), which is monitored spectrophotometrically. The IC₅₀ value is calculated from the concentration-response curve.

-

Monoamine Oxidase (MAO-A) Inhibition: MAO-A activity is measured by monitoring the enzymatic conversion of a substrate. A common method involves using recombinant human MAO-A and a substrate like kynuramine. The reaction is initiated by adding the enzyme to a mixture of the substrate and the inhibitor. The product formation (e.g., 4-hydroxyquinoline) is measured fluorometrically. Inhibition is expressed as the IC₅₀ value, representing the concentration of the alkaloid required to inhibit 50% of the enzyme's activity.

5.4. Cell Viability and Apoptosis Assays

-

Cell Proliferation (MTT Assay): Cancer cells (e.g., SW620) are seeded in 96-well plates and treated with varying concentrations of a harmala alkaloid for a specified period (e.g., 48 hours).[12] MTT reagent is added, which is converted by viable cells into formazan crystals. The crystals are dissolved, and the absorbance is measured to determine cell viability relative to untreated controls.

-

Cell Cycle Analysis: Cells treated with the alkaloid are harvested, fixed in ethanol, and stained with propidium iodide (PI), a fluorescent DNA intercalating agent.[12] The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Detection (Western Blot): The expression levels of key apoptosis-related proteins are analyzed via Western blot.[12] Following treatment with the alkaloid, cell lysates are prepared and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against targets like cleaved caspase-3, PARP, Bcl-2, and Bax, followed by a secondary antibody for detection.

5.5. Molecular Docking Studies

-

Protocol: To predict the binding interactions between harmala alkaloids and their protein targets, molecular docking simulations are performed using software like AutoDock or Glide.[15][19] The 3D crystal structure of the target protein (e.g., MAO-A, Dopamine D2 receptor) is obtained from a protein data bank. The 2D structure of the alkaloid (ligand) is drawn and converted to a 3D format, and its energy is minimized. The docking algorithm then explores possible binding poses of the ligand within the active site of the receptor, and the best poses are scored based on a function that estimates the free energy of binding.[20]

Conclusion and Future Directions

Harmala alkaloids are a pharmacologically rich class of natural compounds with a diverse array of biological activities. Their potent, reversible inhibition of MAO-A continues to be a major area of interest for neuropsychiatric applications, including depression. Furthermore, emerging evidence of their antitumor and anti-inflammatory properties, mediated through distinct signaling pathways like Akt/ERK and Fas/FasL, opens new avenues for therapeutic development in oncology and inflammatory diseases.

Future research should focus on synthesizing derivatives to optimize potency and selectivity while minimizing off-target effects.[5] A deeper understanding of their in vivo pharmacokinetics and long-term safety profiles is crucial for translating these promising preclinical findings into clinical applications. The multi-target nature of these alkaloids suggests their potential not only as standalone drugs but also as adjuvants in combination therapies.

References

- 1. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 2. phcogrev.com [phcogrev.com]

- 3. researchgate.net [researchgate.net]

- 4. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘this compound’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of this compound and its derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Harmaline - Wikipedia [en.wikipedia.org]

- 9. Tetrahydrothis compound - Wikipedia [en.wikipedia.org]

- 10. Tetrahydrothis compound - DMT-Nexus Wiki [wiki.dmt-nexus.me]

- 11. Alkaloids of Peganum harmala L. and their Pharmacological Activity | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 12. This compound induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel mechanism of harmaline on inducing G2/M cell cycle arrest and apoptosis by up-regulating Fas/FasL in SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Inhibition of myeloperoxidase activity by the alkaloids of Peganum harmala L. (Zygophyllaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Inhibition of calcium channels by harmaline and other harmala alkaloids in vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

Harmine: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the β-carboline alkaloid harmine, its concentration in these sources, and detailed methodologies for its extraction and purification. This compound is a subject of significant scientific interest due to its psychoactive properties and its activity as a reversible inhibitor of monoamine oxidase A (MAO-A).[1]

Natural Sources of this compound

This compound is present in a variety of organisms, including plants, insects, and even mammals; however, plants are the most significant source for extraction purposes.[2] The primary plant species known for their high concentrations of this compound are Peganum harmala and Banisteriopsis caapi.[3][4]

-

Peganum harmala (Syrian Rue): A perennial herbaceous plant native to the Mediterranean region, the Middle East, and parts of Asia.[2][4] Its seeds are a particularly rich source of this compound and other harmala alkaloids like harmaline.[5][6] The total alkaloid content in the seeds can range from 2% to over 7% of the dry weight.[6][7]

-

Banisteriopsis caapi (Ayahuasca Vine): A large vine native to the Amazon rainforest. It is a key ingredient in the psychoactive beverage ayahuasca.[2][4] The this compound content in the stems of B. caapi can vary significantly, ranging from 0.31% to 8.43%.[1]

-

Other Sources: this compound has also been identified in lower concentrations in other plants, including tobacco, various species of passion flower (Passiflora), and lemon balm (Melissa officinalis).[1] Additionally, it has been found in seven species of butterflies from the Nymphalidae family.[1][3]

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the source, the specific part of the plant, and geographical location. The following tables summarize the quantitative data from various studies.

Table 1: this compound Content in Peganum harmala

| Plant Part | This compound Content (% of Dry Weight) | Reference |

| Seeds | 2.02% | [5] |

| Seeds | 0.44% | [8] |

| Seeds (Total Alkaloids) | 2% - 7.68% | [6][7][9] |

| Roots | 0.69% | [5] |

| Stems | 0.017% | [5] |

| Leaves | 0.0008% | [5] |

| Flowers (Total Alkaloids) | 3.27% | [10] |

| Ripe Fruit (Total Alkaloids) | 3.12% | [10] |

Table 2: this compound Content in Banisteriopsis caapi

| Plant Part | This compound Content (% of Dry Weight) | Reference |

| Stems | 0.31% - 8.43% | [1][3] |

| Stems (Mean) | 0.479% (4.79 mg/g) | [11] |

| Stems (Specific Sample) | 0.692% (6.917 mg/g) | [12] |

Extraction and Purification Protocols

The extraction of this compound from plant material typically involves an initial crude extraction followed by purification steps. The basic principle relies on the alkaline nature of this compound, allowing for its separation from other plant components through acid-base liquid-liquid extraction. More advanced chromatographic techniques are then employed for high-purity isolation.

General Acid-Base Extraction Protocol

This method is a foundational technique for isolating alkaloids from plant matter.

Methodology:

-

Preparation: The dried plant material (e.g., P. harmala seeds or B. caapi vine) is finely powdered to increase the surface area for extraction.

-

Basification: The powdered material is suspended in a basic solution (e.g., sodium carbonate or sodium hydroxide in water). This converts the alkaloid salts present in the plant into their free base form, which is soluble in nonpolar organic solvents.

-

Organic Solvent Extraction: The basic slurry is repeatedly extracted with a nonpolar organic solvent (e.g., dichloromethane or diethyl ether). The this compound free base dissolves into the organic layer.

-

Separation: The organic layers are combined and separated from the aqueous slurry.

-

Acidification: The organic extract is then washed with an acidic solution (e.g., dilute hydrochloric acid or acetic acid). This converts the this compound free base back into its salt form, which is soluble in the aqueous acidic layer.

-

Isolation: The aqueous acidic layer is separated. The this compound can be precipitated out of this solution by carefully adding a base to increase the pH, causing the this compound free base to become insoluble.

-

Purification: The precipitated this compound is collected by filtration, washed, and dried. Further purification can be achieved through recrystallization or chromatography.

Microwave-Assisted Extraction (MAE) Protocol

MAE is a more rapid extraction method that uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Methodology:

A study optimizing MAE for alkaloids from Peganum harmala identified the following optimal conditions[13]:

-

Solvent: 75.5% ethanol in water.

-

Liquid-to-Solid Ratio: 31.3 mL of solvent per 1 g of powdered plant material.

-

Microwave Power: 600 W.

-

Temperature: 80.7°C.

-

Extraction Time: 10.1 minutes.

This method was shown to provide the highest yield of this compound, harmaline, and vasicine in the shortest time compared to traditional heat reflux and ultrasonic-assisted extraction.[13]

pH-Zone-Refining Counter-Current Chromatography (CCC) Protocol

This advanced liquid-liquid chromatography technique is highly effective for separating and purifying alkaloids from a crude extract with high purity.

Methodology:

A successful separation of this compound and harmaline from a crude P. harmala extract was achieved using the following protocol[14]:

-

Crude Extract Preparation: An initial crude alkaloid extract is prepared from the plant material, for example, using the acid-base method described previously.

-

Solvent System: A two-phase solvent system composed of methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), and water in a 2:2:3 volume ratio is prepared.

-

Stationary and Mobile Phases:

-

Stationary Phase (Organic): Triethylamine (10 mM) is added to the upper organic phase to act as a retainer.

-

Mobile Phase (Aqueous): Hydrochloric acid (5 mM) is added to the lower aqueous phase to act as an eluter.

-

-

CCC Operation: The CCC instrument (a multilayer coil planet centrifuge) is filled with the stationary phase. The crude extract, dissolved in a small amount of the solvent mixture, is then injected. The mobile phase is pumped through the coil, facilitating the separation.

-

Fraction Collection: Fractions are collected as the mobile phase elutes from the column. The this compound and harmaline separate into distinct "pH zones" and are collected in different fractions.

-

Analysis: The purity of the this compound in the collected fractions is determined by HPLC. This method yielded this compound with over 96% purity.

Primary Mechanism of Action: MAO-A Inhibition

This compound's primary pharmacological action is the reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues. By inhibiting MAO-A, this compound increases the levels and prolongs the activity of these neurotransmitters in the synaptic cleft, which is believed to underlie its antidepressant and psychoactive effects.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Guide: Effects, Benefits, Risks, and Legality [acslab.com]

- 3. This compound [bionity.com]

- 4. This compound | MAOI, Psychoactive, Ayahuasca | Britannica [britannica.com]

- 5. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 7. Peganum harmala - Wikipedia [en.wikipedia.org]

- 8. High-performance thin-layer chromatography densitometric method for the quantification of this compound, harmaline, vasicine, and vasicinone in Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical composition and antibacterial properties of Peganum harmala L. [ajp.mums.ac.ir]

- 11. Biodiversity of β-Carboline Profile of <i>Banisteriopsis caapi</i> and Ayahuasca, a Plant and a Brew with Neuropharmacological Potential [agris.fao.org]

- 12. Components of Banisteriopsis caapi, a Plant Used in the Preparation of the Psychoactive Ayahuasca, Induce Anti-Inflammatory Effects in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-assisted extraction of three bioactive alkaloids from Peganum harmala L. and their acaricidal activity against Psoroptes cuniculi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Exploring the Antitumor Effects of Harmine In Vitro: A Technical Guide

Introduction

Harmine is a naturally occurring β-carboline alkaloid, first isolated from the seeds of Peganum harmala and also found in other plants like Banisteriopsis caapi.[1][2][3] Traditionally used in folk medicine, this compound has garnered significant scientific interest due to its broad spectrum of pharmacological properties, including anti-inflammatory, antidiabetic, and antimicrobial activities.[3][4][5] Notably, extensive in vitro research has illuminated its potent antitumor effects across a variety of cancer types, such as breast, lung, colon, gastric, and pancreatic cancer.[3][4][6]

This technical guide provides an in-depth overview of the in vitro antitumor activities of this compound, focusing on its molecular mechanisms, key signaling pathways, and the experimental protocols used for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanisms of Antitumor Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, inhibiting cancer cell motility, and modulating autophagy.[1][7][8] These effects are orchestrated through the regulation of several critical intracellular signaling pathways.

1. Induction of Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines.[6] The process is often mediated through the mitochondrial (intrinsic) pathway, characterized by a decrease in the mitochondrial membrane potential.[8][9] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL.[6][9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of executioner caspases, such as Caspase-9 and Caspase-3, which ultimately leads to cell death.[1][9] In some contexts, this compound also activates the extrinsic pathway, involving Caspase-8.[1]

2. Cell Cycle Arrest

This compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest, preventing tumor cells from completing the division process.[7][8] Studies have shown that this compound can cause arrest at different phases of the cell cycle depending on the cancer type. For instance, it induces G0/G1 arrest in oral squamous carcinoma cells and G2/M arrest in breast cancer and colorectal cancer cells.[5][9][10] This is achieved by modulating the expression of key cell cycle regulatory proteins. This compound has been observed to decrease the expression of Cyclin D1 while increasing levels of Cyclin A, E2, and B1.[8][9] Furthermore, it can upregulate CDK inhibitors like p21 and p27, which block the activity of cyclin-dependent kinases (CDKs) necessary for cell cycle progression.[10]

3. Inhibition of Cell Migration, Invasion, and EMT

A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, a process often driven by the epithelial-to-mesenchymal transition (EMT).[8] this compound has demonstrated significant anti-metastatic potential by inhibiting these processes.[11][12] It reverses EMT by increasing the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin, vimentin, and fibronectin.[2][8] This is achieved by targeting key transcription factors that regulate EMT, such as Twist1. This compound promotes the proteasome-dependent degradation of Twist1, thereby suppressing the migratory and invasive capabilities of cancer cells.[12] Additionally, this compound can inhibit angiogenesis, the formation of new blood vessels crucial for tumor growth and metastasis, by downregulating factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs).[11][13]

Key Signaling Pathways Modulated by this compound

The antitumor activities of this compound are underpinned by its ability to interfere with crucial signaling networks that are often dysregulated in cancer.

1. PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in various cancers, including breast and gastric cancer.[7][8] By downregulating the phosphorylation (activation) of Akt and its downstream target mTOR, this compound suppresses signals that promote cell survival and proliferation, thereby inducing apoptosis and autophagy.[8]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling cascade to promote apoptosis.

2. MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-regulated kinase (ERK) cascade, are critical for cell proliferation and differentiation. This compound has been found to inhibit the phosphorylation of ERK in colorectal and breast cancer cells.[6][9] In other contexts, such as in certain breast cancer cells, it can activate stress-related MAPKs like p38 and JNK, which can lead to cell cycle arrest and apoptosis.[10] This dual regulatory role highlights the context-dependent nature of this compound's interaction with the MAPK network.

3. FAK/Akt Pathway

Focal Adhesion Kinase (FAK) is a key mediator of cell migration. The FAK/Akt signaling pathway is a target of this compound in colon cancer cells.[13] By inhibiting the phosphorylation of FAK and subsequently Akt, this compound disrupts the signaling nexus that controls cell motility, thereby reducing the migratory and invasive potential of cancer cells.[13]

Quantitative Data Summary

The in vitro efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

| SW620 | Colorectal Carcinoma | 5.13 µg/mL | 48 h | [9][14] |

| HepG2 | Hepatoma | 20.7 ± 2.8 µM | Not Specified | [15] |

| BHT-101 | Anaplastic Thyroid Cancer | 11.7 ± 3.08 µM | Not Specified | [16] |

| CAL-62 | Anaplastic Thyroid Cancer | 22.0 ± 1.6 µM | Not Specified | [16] |

| A549 | Lung Adenocarcinoma | ~3.2 µM | 48 h | [17] |

| MDA-MB-231 | Breast Cancer | ~4.5 µM | 48 h | [17] |

| HCT-116 | Colon Cancer | 33 µM | Not Specified | [15] |

| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | [4] |

| SMMC-7721 | Hepatoma | Not Specified | Not Specified | [4] |

| MCF-7 | Breast Cancer | 0.2 µM (Derivative) | 48 h | [4] |

Table 2: Summary of this compound-Induced Apoptosis and Cell Cycle Changes

| Cell Line | Effect | Observation | Citation |

| SW620 | Apoptosis | Apoptotic cells increased from 11.96% to 26.38% after 48h. | [9][14] |

| SW620 | Cell Cycle | Decrease in G0/G1 phase; Increase in S and G2/M phases. | [9] |

| MCF-7 | Cell Cycle | G2/M arrest. | [10] |

| MDA-MB-231 | Cell Cycle | G2/M arrest. | [10] |

| SCC-4 / SCC-25 | Cell Cycle | G0/G1 arrest. | [5] |

| BHT-101 | Apoptosis | This compound triggered apoptosis. | [16] |

| HepG2 | Apoptosis | Induced apoptotic rate of 46.7 ± 3.5%. | [15] |

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the antitumor effects of this compound.

Caption: A typical experimental workflow for assessing this compound's antitumor effects.

1. Cell Proliferation and Viability Assay (MTT/CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT) or WST-8 (CCK-8) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.[17]

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[17]

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[17]

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late-stage apoptotic and necrotic cells with compromised membranes.

-

Protocol:

-

Treat cells with this compound at the desired concentration (e.g., its IC50) for 24-48 hours.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI is a fluorescent dye that binds to DNA. The intensity of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

-

Protocol:

-

Culture and treat cells with this compound as described above.

-

Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

4. Cell Migration Assay (Wound Healing/Scratch Assay)

-

Principle: This assay assesses the ability of a cell population to migrate and close a manually created "wound" or gap in a confluent monolayer.

-

Protocol:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a uniform scratch across the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing this compound at a non-cytotoxic concentration.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time compared to a control group.

-

5. Western Blotting

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

-

Protocol:

-

Treat cells with this compound, then lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, Cyclin D1, β-actin as a loading control).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

-

Synergistic Effects and this compound Derivatives

Research has shown that this compound can act synergistically with existing chemotherapeutic drugs.[8] For example, it enhances the cytotoxicity of gemcitabine in pancreatic cancer cells and sensitizes breast cancer cells to docetaxel.[8] This suggests a potential role for this compound as an adjuvant in combination cancer therapy.

While this compound shows significant antitumor activity, its clinical application has been limited by factors such as neurotoxicity.[1][18] To overcome this, researchers are actively developing novel this compound derivatives.[7][18] Modifications at various positions on the this compound scaffold have led to new compounds with enhanced anticancer potency and reduced toxicity, showing promise for future therapeutic development.[4][18]

Conclusion

This compound is a compelling natural compound with multifaceted antitumor effects demonstrated across a wide range of cancer cell lines in vitro. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration by modulating critical signaling pathways like PI3K/Akt/mTOR and MAPK highlights its therapeutic potential. The continued exploration of its molecular mechanisms, synergistic combinations, and the development of optimized derivatives are promising avenues for advancing this compound-based compounds toward clinical application in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound suppresses breast cancer cell migration and invasion by regulating TAZ-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. This compound hydrochloride induces G0/G1 cell cycle arrest and apoptosis in oral squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces anticancer activity in breast cancer cells via targeting TAZ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Research progress on the antitumor effects of this compound [frontiersin.org]

- 8. Research progress on the antitumor effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces cell cycle arrest and mitochondrial pathway-mediated cellular apoptosis in SW620 cells via inhibition of the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Hydrochloride Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways [mdpi.com]

- 11. Studies on anti-metastatic and anti-invasive effects of this compound using highly metastatic murine B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits breast cancer cell migration and invasion by inducing the degradation of Twist1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel this compound derivatives for tumor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Ethnobotanical Discovery and History of Harmine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Harmine, a fluorescent β-carboline alkaloid, represents a pivotal molecule at the intersection of ethnobotany, pharmacology, and modern drug development. First isolated from the seeds of Peganum harmala (Syrian Rue) and later identified as the key monoamine oxidase inhibitor (MAOI) in the Amazonian psychedelic brew Ayahuasca, its history is rich with traditional use and scientific discovery. This document provides an in-depth technical overview of this compound's journey from ancient rituals to a subject of contemporary scientific inquiry. It details its historical discovery, ethnobotanical significance, quantitative distribution in key plant species, and the experimental protocols for its isolation and analysis. Furthermore, this guide illustrates its primary mechanism of action and the workflows associated with its study, offering a comprehensive resource for researchers in pharmacology and natural product chemistry.

The Arc of Discovery: A Historical Timeline

The scientific characterization of this compound and its related harmala alkaloids began in the 19th century, bridging traditional knowledge from the Old World with discoveries in the New World.

-

1837: Fr. Göbel first isolated a related alkaloid, harmaline, from the seeds of Peganum harmala.

-

1848: J. Fritzsche successfully isolated and named this compound from the same plant source, Peganum harmala seeds.

-

1905: The Colombian chemist Rafael Zerda-Bayón proposed the name "telepathine" for the then-unidentified active, psychoactive compound in the Amazonian brew known as Ayahuasca, derived from the vine Banisteriopsis caapi.[1]

-

1927: The precise chemical structures of both this compound and harmaline were determined by Richard Helmuth Fredrick Manske and his colleagues.

-

Post-1927: It was subsequently confirmed that the compounds previously named telepathine and banisterine, isolated from B. caapi, were identical to the this compound discovered in P. harmala nearly 80 years prior.[1][2]

Ethnobotanical Significance

This compound's history is deeply rooted in two distinct cultural and geographical spheres: the ancient traditions of the Middle East and Central Asia involving Peganum harmala, and the shamanic practices of the Amazon basin centered around Banisteriopsis caapi.

Old World Ethnobotany: Peganum harmala (Syrian Rue)

Peganum harmala, commonly known as Syrian Rue or Espand, has been a cornerstone of traditional medicine and ritual for millennia.[3]

-

Ancient Ritualistic Use: Archaeological evidence from the Qurayyah settlement in Saudi Arabia, dated to the Iron Age (around 2,700 years ago), has confirmed the burning of P. harmala in fumigation rituals.[4][5] This represents the earliest known physical evidence of its use.[5] The smoke from burning the seeds is traditionally believed to ward off the "evil eye" and purify spaces, a practice that continues in Persian and other regional cultures.[3] It was also used in Zoroastrian rituals to produce intoxicating smoke.[6]

-

Traditional Medicine: As a medicinal plant, P. harmala is considered a panacea in many regions.[6] Its uses include aiding digestion, supporting respiratory health, and acting as an anti-inflammatory and antimicrobial agent.[3] It has also been traditionally employed as an emmenagogue and, at higher doses, as an abortifacient due to the uterotonic effects of its quinazoline alkaloids.[6][7]

New World Ethnobotany: Banisteriopsis caapi (The Ayahuasca Vine)

In the Amazon basin, this compound is the principal active alkaloid in the Banisteriopsis caapi vine, which forms the basis of the sacred psychoactive brew, Ayahuasca.[8][9]

-

The Ayahuasca Brew: Ayahuasca is prepared by boiling the stems of B. caapi with the leaves of other plants, typically Psychotria viridis (chacruna), which contain the potent psychedelic compound N,N-Dimethyltryptamine (DMT).[10]

-

Pharmacological Synergy: Orally ingested DMT is normally inactive because it is rapidly metabolized and broken down in the digestive system by the enzyme Monoamine Oxidase (MAO). This compound's crucial role in the brew is as a potent, reversible inhibitor of Monoamine Oxidase A (MAO-A). By inhibiting this enzyme, this compound allows the DMT to cross the blood-brain barrier and exert its profound psychoactive effects.[9][10] This sophisticated understanding of plant synergy is a hallmark of indigenous Amazonian pharmacology.

-

Spiritual and Therapeutic Use: Ayahuasca is used in ceremonial contexts for healing, divination, and spiritual exploration.[8][10] The experience is often characterized by intense visions and introspection.[9]

References

- 1. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 2. Ayahuasca - Wikipedia [en.wikipedia.org]

- 3. Erkundung der spirituellen Eigenschaften von Peganum Harmala - Malinalli [malinalli.de]

- 4. Earliest Use of Psychoactive and Medicinal Plant ‘Harmal’ Identified in Iron Age Arabia [mpg.de]

- 5. scienceblog.com [scienceblog.com]

- 6. Syrian rue (Peganum Harmala), the “Ayahuasca” of North Africa and Eurasia [kahpi.net]

- 7. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Guide: Effects, Benefits, Risks, and Legality [acslab.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound | MAOI, Psychoactive, Ayahuasca | Britannica [britannica.com]

understanding the hallucinogenic properties of harmine

An In-depth Technical Guide to the Hallucinogenic Properties of Harmine

Abstract

This compound is a β-carboline alkaloid derived from plants such as Peganum harmala and Banisteriopsis caapi, the latter being a primary component of the psychoactive Amazonian brew, ayahuasca.[1][2] Its hallucinogenic properties are the result of a complex pharmacodynamic profile, primarily characterized by its potent, reversible inhibition of monoamine oxidase A (MAO-A).[1][3] This action increases the synaptic availability of monoamine neurotransmitters. Additionally, this compound interacts directly with several neurotransmitter receptors, most notably the serotonin 5-HT₂A receptor, which is a key target for classic psychedelic compounds.[1][4] This guide provides a detailed examination of the mechanisms of action, quantitative pharmacological data, and key experimental methodologies used to elucidate the hallucinogenic properties of this compound, intended for researchers and drug development professionals.

Pharmacodynamics: Core Mechanisms of Action

This compound's psychoactive effects are not attributed to a single mechanism but rather a confluence of its actions on enzymatic and receptor systems.

Monoamine Oxidase-A (MAO-A) Inhibition

The most well-characterized action of this compound is its function as a reversible inhibitor of monoamine oxidase A (RIMA).[1] MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] By inhibiting MAO-A, this compound elevates the synaptic concentrations of these neurotransmitters, significantly altering monoaminergic tone.[5][6] This mechanism is critical for the oral activity of N,N-dimethyltryptamine (DMT) in ayahuasca, as MAO-A inhibition by this compound prevents the first-pass metabolism of DMT in the gut and liver, allowing it to reach the central nervous system.[2][7] this compound exhibits high potency and selectivity for MAO-A over MAO-B.[1]

Interaction with Serotonergic Systems

This compound demonstrates a notable affinity for the serotonin 5-HT₂A receptor, a G protein-coupled receptor that is the primary molecular target for classic hallucinogens like LSD and psilocybin.[1][8] While its binding is confirmed, its functional activity at this receptor remains a subject of investigation. Some evidence suggests that its effects may be indirect or antagonistic in certain tissues.[1] However, this compound has been shown to increase dopamine release in the nucleus accumbens in a 5-HT₂A receptor-dependent manner, an effect that is reversed by the 5-HT₂A antagonist ketanserin.[1][9] This indicates a complex interplay between this compound, the serotonergic system, and downstream dopaminergic pathways.

Other Relevant Molecular Targets

Beyond MAO-A and 5-HT₂A, this compound interacts with several other targets that may contribute to its overall pharmacological profile:

-

Imidazoline I₂ Receptors: this compound binds with very high affinity to I₂ receptors, and it has been proposed that this interaction could be involved in its hallucinogenic effects.[1]

-

DYRK1A: this compound is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodevelopment and neurodegenerative diseases.[1][10]

-

Dopamine Transporter (DAT): It acts as a very weak dopamine reuptake inhibitor.[1]

Quantitative Pharmacological Data

The affinity and inhibitory potency of this compound at various molecular targets have been quantified through numerous in vitro studies.

Table 1: Receptor Binding Affinities (Kᵢ) and Inhibitory Concentrations (IC₅₀) of this compound

| Target | Parameter | Value (nM) | Reference(s) |

| Monoamine Oxidase A (MAO-A) | Kᵢ | 16.9 | [1] |

| IC₅₀ | 2.0 - 380 | [1][3] | |

| Serotonin Receptor 5-HT₂A | Kᵢ | 230 - 397 | [1][4] |

| Serotonin Receptor 5-HT₂C | Kᵢ | 5,340 | [1] |

| Imidazoline Receptor I₂ | Kᵢ | 10 | [1] |

| DYRK1A | Kᵢ or IC₅₀ | 33 - 700 | [1] |

| Dopamine Transporter (DAT) | IC₅₀ | 12,000 | [1] |

| Dopamine Receptor D₂ | Kᵢ | >10,000 | [1] |

| Serotonin Receptor 5-HT₁A | Kᵢ | >10,000 | [1] |

| GABA-A (Benzodiazepine Site) | Kᵢ | >10,000 | [1] |

| Opioid Receptors (μ, δ, κ) | Kᵢ | No significant affinity | [1][11] |

Note: The smaller the Kᵢ or IC₅₀ value, the higher the potency/affinity.

Table 2: Effective and Psychoactive Doses of this compound in Humans

| Route of Administration | Effect | Dose Range | Reference(s) |

| Oral | MAO-A Inhibition (with DMT) | 140 - 190 mg | [1] |

| Hallucinogenic Effects | ≥ 300 mg | [1] | |

| Maximum Tolerated Dose (Single) | 100 - 200 mg (~2.7 mg/kg) | [12] | |

| Intravenous | Hallucinogenic Effects | 150 - 200 mg | [1][12] |

| Subcutaneous | Hallucinogenic Effects | 25 - 75 mg | [1] |

Key Signaling Pathways and Workflows

The hallucinogenic effects of this compound are underpinned by its modulation of specific neurochemical signaling cascades.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | MAOI, Psychoactive, Ayahuasca | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of this compound on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca [frontiersin.org]

- 7. Toxicokinetics and Toxicodynamics of Ayahuasca Alkaloids N,N-Dimethyltryptamine (DMT), this compound, Harmaline and Tetrahydrothis compound: Clinical and Forensic Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. This compound augments electrically evoked dopamine efflux in the nucleus accumbens shell [pubmed.ncbi.nlm.nih.gov]

- 10. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘this compound’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of action of ibogaine and harmaline congeners based on radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Phase 1 single ascending dose study of pure oral this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Harmine's Potential for Pancreatic Beta-Cell Regeneration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The loss of functional pancreatic beta-cells is a primary cause of both Type 1 and Type 2 diabetes, affecting hundreds of millions globally[1]. Restoring this cell population through regeneration is a paramount goal in diabetes therapeutics. The small molecule harmine, a natural product originally identified in a high-throughput screen, has emerged as a promising agent for inducing human beta-cell proliferation[1][2][3]. This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to validate its regenerative potential.

Core Mechanism of Action: DYRK1A Inhibition

This compound's pro-proliferative effect on human beta-cells is primarily mediated through the inhibition of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A)[1][4][5]. DYRK1A is a key enzyme that acts as a brake on the cell cycle, maintaining adult beta-cells in a quiescent state[4]. This compound competitively binds to the ATP-binding pocket of DYRK1A, preventing it from phosphorylating its downstream targets[5].

A critical downstream pathway involves the Nuclear Factors of Activated T-cells (NFAT) transcription factors. By inhibiting DYRK1A, this compound prevents the phosphorylation of NFAT, allowing it to translocate to the nucleus and promote the expression of genes related to cell cycle progression and proliferation[6]. This mechanism effectively mimics the proliferative state observed in human beta-cells during the first year of life[1][5][7]. Furthermore, this compound has been shown to enhance the expression of key beta-cell differentiation markers, suggesting it can promote both regeneration and functional maturation[8][9].

Quantitative Data on this compound-Induced Proliferation

This compound consistently induces a dose-dependent increase in human beta-cell proliferation, both in vitro and in vivo. While this compound alone increases proliferation rates significantly above baseline, its effects are synergistically enhanced when combined with other agents, particularly Glucagon-like peptide-1 receptor agonists (GLP-1RAs).

Table 1: In Vitro & Ex Vivo Beta-Cell Proliferation Rates

| Compound(s) | Model System | Proliferation Marker | Proliferation Rate (%) | Reference |

| This compound (10 µM) | Dispersed Human Islets | Ki67 | ~2-4% | [9] |

| This compound (10 µM) | Dispersed Human Islets | EdU | ~1-3% | [6][10] |

| This compound (5-10 µM) | Human Islet Microtissues | EdU | ~0.25-2.5% | [11] |

| This compound + GLP-1RA | Dispersed Human Islets | Ki67 | ~5-8% (up to 20-30% in some donors) | [9][12] |

| This compound + TGF-β Inhibitor | Human Islets | Ki67 | ~5-8% | [9] |

Table 2: In Vivo Beta-Cell Mass and Proliferation

| Treatment | Model System | Duration | Key Finding(s) | Reference |

| This compound | Human islets transplanted into mice | 3 months | 3-fold increase in beta-cell mass | [13][14] |

| This compound + Exenatide (GLP-1RA) | Human islets transplanted into diabetic mice | 3 months | 7-fold (700%) increase in beta-cell mass; normalized blood glucose | [5][13][14][15] |

| This compound (3 mg/kg/day) + Exendin-4 | Human islets transplanted into mice | 1 week | 50% increase in beta-cell volume; increased Ki67 labeling | [16] |

Table 3: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 | Reference |

| This compound | DYRK1A | ~300 nM | [10] |

| This compound Analogue (2-2) | DYRK1A | 49.5 - 264 nM | [17] |

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for assessing this compound's effect on beta-cell proliferation.

Protocol: In Vitro Human Islet Proliferation Assay

This protocol outlines the steps for treating dispersed human islets to quantify beta-cell replication.

Methodology Details:

-

Islet Source & Culture: Human islets from deceased organ donors are cultured in a suitable medium (e.g., CMRL 1066) supplemented with serum and antibiotics.

-

Dispersion: Islets are dissociated into single cells or small clusters using a gentle enzymatic dissociation reagent like Trypsin-EDTA.

-

Plating: Cells are plated onto extracellular matrix-coated plates (e.g., Matrigel) to promote attachment and viability.

-

Treatment: Cells are treated with this compound at concentrations typically ranging from 1 to 10 µM. A DMSO vehicle control is run in parallel. The treatment duration is usually 4 to 6 days[10][11].

-

Proliferation Labeling: A nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (EdU) or Bromodeoxyuridine (BrdU), is added to the culture medium for the final 24-96 hours of the experiment to label cells undergoing DNA synthesis[10][11]. Alternatively, the proliferation marker Ki67, an endogenous protein expressed during the active phases of the cell cycle, can be used, which does not require prior labeling[6][9].

-

Immunofluorescence: After treatment, cells are fixed, permeabilized, and stained.

-

Beta-Cell Identification: Primary antibodies against insulin or C-peptide are used to identify beta-cells.

-

Proliferation Detection: If EdU was used, a "click" chemistry reaction is performed to attach a fluorescent azide. If Ki67 is the marker, a primary antibody against Ki67 is used.

-

Nuclei: A nuclear counterstain like DAPI is used to label all cell nuclei.

-

-

Imaging & Quantification: Images are captured using high-content or confocal microscopy. Automated image analysis software is used to count the total number of beta-cells (Insulin+/DAPI+) and the number of proliferating beta-cells (e.g., EdU+/Insulin+/DAPI+). The proliferation rate is expressed as a percentage[11].

Protocol: In Vivo Human Islet Transplantation & Treatment Model

This protocol describes the assessment of this compound's efficacy in an animal model, which provides a more physiologically relevant context.

Methodology Details:

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID or Rag1-/-) are used to prevent rejection of the human islet xenografts[7][16].

-

Islet Transplantation: A known quantity of human islets (typically 500-2000 Islet Equivalents) is transplanted under the kidney capsule of the recipient mice. This location is well-vascularized and allows for easy retrieval of the graft for analysis[7].

-

Diabetes Induction (Optional): To model a diabetic state, mice can be treated with streptozotocin (STZ) to ablate their endogenous mouse beta-cells prior to or after transplantation[13][16].

-

Treatment Administration: After a recovery and engraftment period, mice are treated with this compound. Administration can be via daily intraperitoneal (i.p.) injections (e.g., 10 mg/kg/day) or continuous infusion via an osmotic pump (e.g., 3 mg/kg/day)[9][16]. Combination therapies, such as co-administration with a GLP-1RA like exendin-4, are often performed[16].

-

Monitoring: Blood glucose levels and body weight are monitored throughout the study.

-

Endpoint Analysis: At the end of the treatment period (ranging from one week to three months), the kidney bearing the human islet graft is harvested[16].

-

Histological Analysis: The graft is fixed, sectioned, and subjected to immunohistochemical analysis. Staining is performed for insulin (to identify human beta-cells), glucagon (alpha-cells), and a proliferation marker (Ki67 or BrdU/EdU if administered prior to sacrifice).

-

Quantification of Beta-Cell Mass: Advanced imaging techniques, such as iDISCO+ 3D imaging or stereological analysis of serial sections, are used to quantify the total human beta-cell volume and mass within the graft[16]. The percentage of proliferating beta-cells is also calculated.

Clinical Status and Future Directions

Future research is focused on:

-

Next-Generation Inhibitors: Developing this compound analogs and novel DYRK1A inhibitors with improved potency and selectivity to enhance efficacy and reduce potential side effects[12][17].

-